(3-Bromophenyl)(cyclobutyl)methanamine
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Overview
Description
(3-Bromophenyl)(cyclobutyl)methanamine is an organic compound with the molecular formula C11H14BrN It is characterized by a bromophenyl group attached to a cyclobutylmethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromophenyl)(cyclobutyl)methanamine typically involves the reaction of 3-bromobenzyl chloride with cyclobutylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: (3-Bromophenyl)(cyclobutyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an organic solvent.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Phenyl derivatives.
Substitution: Hydroxyl, amino, or alkyl-substituted phenyl derivatives.
Scientific Research Applications
(3-Bromophenyl)(cyclobutyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Bromophenyl)(cyclobutyl)methanamine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromophenyl and cyclobutyl groups. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
(3-Chlorophenyl)(cyclobutyl)methanamine: Similar structure but with a chlorine atom instead of bromine.
(3-Fluorophenyl)(cyclobutyl)methanamine: Similar structure but with a fluorine atom instead of bromine.
(3-Methylphenyl)(cyclobutyl)methanamine: Similar structure but with a methyl group instead of bromine.
Uniqueness: (3-Bromophenyl)(cyclobutyl)methanamine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that are not possible with other halogens or substituents. This makes it a valuable compound for synthetic and medicinal chemistry.
Properties
Molecular Formula |
C11H14BrN |
---|---|
Molecular Weight |
240.14 g/mol |
IUPAC Name |
(3-bromophenyl)-cyclobutylmethanamine |
InChI |
InChI=1S/C11H14BrN/c12-10-6-2-5-9(7-10)11(13)8-3-1-4-8/h2,5-8,11H,1,3-4,13H2 |
InChI Key |
LFULVMJBOCSCSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(C2=CC(=CC=C2)Br)N |
Origin of Product |
United States |
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